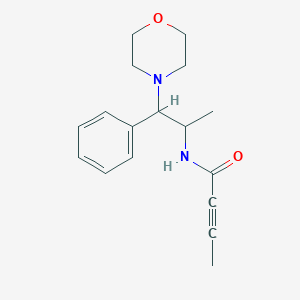
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a type of alkyne, which is a class of organic compounds that contain a carbon-carbon triple bond. The unique structure of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide makes it a valuable tool for studying biological systems and understanding the mechanisms of various physiological processes.
Mécanisme D'action
The mechanism of action of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. Specifically, this compound is thought to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has been shown to affect the expression of certain genes, indicating that it may play a role in regulating gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide in laboratory experiments is its specificity. This compound is highly selective for certain enzymes and proteins, which allows researchers to target specific pathways and processes. However, one limitation of using N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is its potential toxicity. Like many chemical compounds, this compound can be toxic in high doses, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide. One area of interest is in developing new drugs and treatments for various diseases, such as cancer and autoimmune disorders. Additionally, researchers may continue to study the mechanisms of action of this compound in order to better understand its effects on biological systems. Finally, there may be opportunities to modify the structure of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide in order to improve its specificity and reduce its toxicity, which could expand its potential applications in research.
Méthodes De Synthèse
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Glaser coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The Glaser coupling reaction, on the other hand, involves the reaction of two terminal alkynes in the presence of a copper catalyst.
Applications De Recherche Scientifique
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has a wide range of potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where this compound can be used to develop new drugs and treatments for various diseases. Additionally, N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide can be used as a tool for studying the mechanisms of various physiological processes, such as cell signaling and gene expression.
Propriétés
IUPAC Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-7-16(20)18-14(2)17(15-8-5-4-6-9-15)19-10-12-21-13-11-19/h4-6,8-9,14,17H,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFWYCUNREDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(C1=CC=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide](/img/structure/B2937659.png)
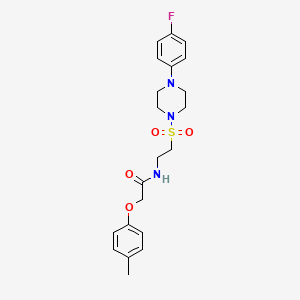
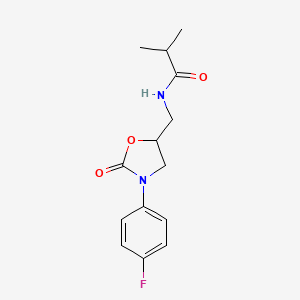
![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)
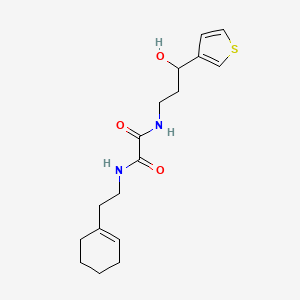

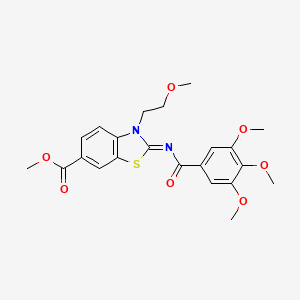

![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)

